molecular formula C9H4Br2F4O B2707634 2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone CAS No. 2167600-04-4

2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone

Cat. No.: B2707634
CAS No.: 2167600-04-4
M. Wt: 363.932
InChI Key: FWUDBKHNHBGQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H4Br2F4O and a molecular weight of 363.93 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, making it a highly functionalized aromatic ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 2-bromo-6-fluoro-3-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The compound’s bromine and fluorine atoms can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-fluorophenyl)ethan-1-one
  • 2-Bromo-1-(4-trifluoromethylphenyl)ethan-1-one
  • 2-Bromo-1-(3,5-difluorophenyl)ethan-1-one

Uniqueness

2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2F4O/c10-3-6(16)7-5(12)2-1-4(8(7)11)9(13,14)15/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUDBKHNHBGQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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